molecular formula C20H22FN5OS B2431494 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-43-3

3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B2431494
CAS No.: 688793-43-3
M. Wt: 399.49
InChI Key: KRBSEZJMZVMBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is a complex organic compound that features a combination of piperazine, fluorophenyl, and pyrido[2,3-d]pyrimidin-4-one moieties

Properties

IUPAC Name

3-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-sulfanylidene-4aH-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5OS/c21-15-4-6-16(7-5-15)25-13-11-24(12-14-25)9-2-10-26-19(27)17-3-1-8-22-18(17)23-20(26)28/h1,3-8,17H,2,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCBZTWPLIUMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)C3C=CC=NC3=NC2=S)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMF (Dimethylformamide) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and fluorophenyl moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s fluorophenyl and piperazine moieties play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is a complex organic molecule that integrates various pharmacologically significant moieties, including piperazine and pyrido[2,3-d]pyrimidin-4-one. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The IUPAC name of the compound highlights its structural complexity. The presence of the fluorophenyl and piperazine groups suggests potential interactions with biological targets such as receptors and enzymes. The sulfanylidene group may also contribute to its reactivity and biological activity.

Property Value
Molecular Formula C20H22FN5OS
Molecular Weight 393.48 g/mol
CAS Number 688793-43-3
Chemical Class Pyrido[2,3-d]pyrimidin derivatives

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets. The fluorophenyl group may enhance lipophilicity, facilitating membrane penetration and receptor binding. The piperazine moiety is known for its role in modulating neurotransmitter systems, which may be relevant in neurological applications.

Potential Targets:

  • Receptors: Interaction with serotonin or dopamine receptors.
  • Enzymes: Inhibition of key enzymes in metabolic pathways.
  • Ion Channels: Modulation of ion channel activity affecting cellular excitability.

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperazine can demonstrate antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. Analogous compounds have been evaluated for their ability to induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell proliferation .

Neuropharmacological Effects

Given the piperazine component, there is a potential for neuropharmacological applications. Compounds with similar structures have been implicated in the modulation of neurotransmitter systems, which could lead to therapeutic effects in conditions such as depression or anxiety .

Case Studies

  • Antibacterial Screening:
    A study evaluated a series of piperazine derivatives against Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity . The specific interactions and mechanisms remain an area of active research.
  • Inhibition Studies:
    Compounds structurally related to this pyrido[2,3-d]pyrimidin derivative have been assessed for their ability to inhibit acetylcholinesterase (AChE). These studies revealed promising IC50 values indicative of potential use in treating Alzheimer’s disease .

Q & A

Q. What are the recommended synthetic methodologies for preparing this compound?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Condensation of 4-hydroxycoumarin derivatives with 4-(4-fluorophenyl)piperazine-propyl intermediates using a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous THF .
  • Step 2 : Cyclization with thiourea in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst under reflux conditions (110°C, 12–24 hours) to introduce the 2-sulfanylidene moiety .
  • Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) followed by recrystallization from ethanol yields high-purity product (>95% by HPLC).

Q. What spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Key signals include the 4-fluorophenyl aromatic protons (δ 7.2–7.4 ppm, doublet), piperazine methylene protons (δ 2.5–3.5 ppm), and the pyridopyrimidinone carbonyl carbon (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 456.18) and fragmentation patterns consistent with the piperazine-propyl linkage .
  • Single-crystal X-ray diffraction : Resolves stereoelectronic effects, such as the planarity of the pyrido[2,3-d]pyrimidinone core .

Q. How should solubility and stability be assessed for in vitro studies?

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Piperazine derivatives typically show improved solubility in acidic conditions due to protonation .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light to prevent thioketone oxidation .

Q. What safety precautions are necessary for handling this compound?

  • Toxicity : Piperazine derivatives may cause respiratory irritation. Use fume hoods and PPE (gloves, lab coat) .
  • Waste disposal : Neutralize with 10% acetic acid before incineration to avoid sulfur oxide emissions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst screening : Compare p-TsOH, HCl, and Lewis acids (e.g., ZnCl₂) for cyclization efficiency. p-TsOH typically provides >80% yield due to its Brønsted acidity .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions; anhydrous THF balances reactivity and selectivity .
  • DoE (Design of Experiments) : Use a 3-factor (temperature, time, catalyst loading) CCD (Central Composite Design) to identify optimal conditions .

Q. What computational tools are suitable for predicting bioactivity and pharmacokinetics?

  • Molecular docking (AutoDock Vina) : Screen against kinase targets (e.g., p38 MAP kinase) using the pyridopyrimidinone core as a hinge-binding motif .
  • ADMET prediction (SwissADME) : Assess logP (∼3.2), PSA (∼75 Ų), and CYP450 inhibition risks. Fluorophenyl groups reduce metabolic clearance .

Q. How can structural analogs be designed to explore SAR (Structure-Activity Relationships)?

  • Piperazine modifications : Replace 4-fluorophenyl with 4-chloro or 4-methoxy groups to study electronic effects on target binding .
  • Propyl linker variation : Test ethylene or butylene spacers to optimize conformational flexibility .
  • Thioketone substitution : Replace sulfur with oxygen to evaluate hydrogen-bonding interactions .

Q. How should conflicting data on biological activity be resolved?

  • Assay standardization : Replicate kinase inhibition assays (e.g., p38α IC₅₀) using consistent ATP concentrations (1–10 µM) and positive controls (SB203580) .
  • Orthogonal validation : Combine SPR (Surface Plasmon Resonance) with cellular assays (e.g., TNF-α suppression in macrophages) to confirm target engagement .

Q. What strategies mitigate off-target effects in cellular models?

  • Counter-screening : Test against related kinases (JNK, ERK) and GPCRs (e.g., serotonin receptors due to piperazine similarity) .
  • Proteome profiling (KinomeScan) : Identify selective binding using a 468-kinase panel at 1 µM compound concentration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.